4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid
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Overview
Description
4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid is a versatile chemical compound with a unique structure that makes it a promising candidate for various scientific research fields. Its molecular formula is C9H9NO3S, and it has a molecular weight of 211.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thieno[3,2-c]azepine derivatives, which are subjected to oxidation and cyclization reactions to form the desired compound . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrogenated products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of more oxidized derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate .
Uniqueness
4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNJRKCFBPMOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)C(=O)O)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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